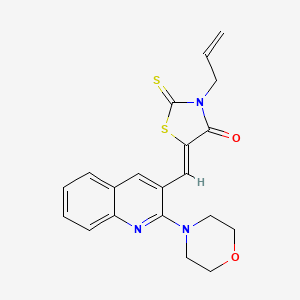

(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived 2-thioxothiazolidin-4-one class, characterized by a thiazolidinone core with a thioxo group at position 2 and a substituted arylidene moiety at position 5 . The unique structural features of this compound include:

- Morpholinoquinolinyl substituent at the arylidene position, combining the electron-rich morpholine ring with the planar quinoline scaffold. This may improve interactions with biological targets such as enzymes or DNA .

Propriétés

IUPAC Name |

(5Z)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c1-2-7-23-19(24)17(27-20(23)26)13-15-12-14-5-3-4-6-16(14)21-18(15)22-8-10-25-11-9-22/h2-6,12-13H,1,7-11H2/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCSLKZUALUTL-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

Starting Materials:

- 2-morpholinoquinoline-3-carbaldehyde

- (Z)-3-allyl-2-thioxothiazolidin-4-one

-

Reaction Steps:

Step 1: The synthesis begins with the preparation of 2-morpholinoquinoline-3-carbaldehyde through the reaction of 2-chloroquinoline with morpholine under reflux conditions.

Step 2: The key step involves the condensation of 2-morpholinoquinoline-3-carbaldehyde with (Z)-3-allyl-2-thioxothiazolidin-4-one in the presence of a base such as sodium ethoxide or potassium carbonate. This reaction typically occurs in an ethanol solvent at elevated temperatures (around 60-80°C) to yield the desired product.

Industrial Production Methods:

- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

-

Reduction:

- Reduction of the thioxo group can yield the corresponding thiazolidinone derivative, which may exhibit different biological activities.

-

Substitution:

- The quinoline moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that can modulate the compound’s properties.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

- Oxidation products include epoxides and hydroxylated derivatives.

- Reduction products include thiazolidinone derivatives.

- Substitution products vary depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Thiazolidinone derivatives, including (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, have shown significant antimicrobial properties.

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Target Bacteria |

|---|---|---|

| 5d | 37.9–113.8 | Staphylococcus aureus |

| 8 | 0.004–0.03 | Enterobacter cloacae |

| 15 | 0.004–0.06 | Trichoderma viride |

Studies indicate that compounds similar to this exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Anticancer Activity

The anticancer properties of thiazolidinone derivatives are well-documented. Research has demonstrated that these compounds can inhibit cancer cell proliferation by interfering with various signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A notable study revealed that a derivative of thiazolidinone significantly reduced the viability of cancer cell lines at concentrations as low as 1 μM, indicating its potential as an effective anticancer agent.

Table 2: SAR Insights on Thiazolidinones

| Substituent | Effect on Activity |

|---|---|

| 4-Hydroxybenzene | Decreased antibacterial activity |

| Acetic acid | Moderate antibacterial activity |

| Morpholino group | Enhanced bioactivity |

The structure-activity relationship indicates that modifications in substituents can significantly influence the efficacy of these compounds, highlighting the importance of chemical structure in their biological activity.

Enzyme Inhibition

Recent studies have also focused on the potential of thiazolidinones as acetylcholinesterase (AChE) inhibitors, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking simulations suggest that these compounds can effectively bind to the active site of AChE, leading to significant inhibitory effects.

Table 3: AChE Inhibition Potency

| Compound | Docking Score (kcal/mol) | IC50 (μM) |

|---|---|---|

| 3c | -10.572 | <10 |

| 3a | -8.821 | <15 |

These findings suggest that this compound could serve as a lead compound for developing new therapeutic agents targeting AChE.

Mécanisme D'action

The mechanism by which (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one exerts its effects involves several molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and interferes with essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the arylidene position significantly influences melting points, solubility, and stability. A comparison of analogs is summarized below:

Key Observations:

- Electron-withdrawing groups (e.g., nitro, chloro) increase melting points due to enhanced intermolecular interactions .

- The morpholinoquinolinyl group in the target compound may reduce crystallinity compared to simpler arylidenes, as seen in morpholine-containing analogs .

Antimicrobial Activity

- Indolylmethylene Analogs : Compounds like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one exhibit potent activity against MRSA (MIC = 1.56 µg/mL) and C. albicans (MIC = 0.78 µg/mL), outperforming ampicillin and ketoconazole .

- Quinoline/Morpholine Hybrids: Morpholine-substituted derivatives (e.g., (Z)-3-morpholino-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one) show enhanced biofilm inhibition and synergistic effects with antibiotics, likely due to improved target binding .

- Target Compound: The 2-morpholinoquinolinyl group may confer dual activity against bacterial and fungal pathogens, though empirical data are needed to confirm this hypothesis .

Anticancer and Enzyme Inhibition

- Rhodanine-Benzothiophene Hybrids : (Z)-5-((benzo[b]thiophen-3-yl)methylene)-2-thioxothiazolidin-4-one derivatives inhibit proteases like ADAMTS-5 (IC50 = 0.8 µM), critical in extracellular matrix remodeling .

- Target Compound: The quinoline moiety may enable intercalation with DNA or inhibition of topoisomerases, while the morpholine group could modulate solubility for better bioavailability .

Activité Biologique

(Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a thiazolidinone core, characterized by a thiazole ring fused with a carbonyl group and an allyl side chain. The presence of the morpholinoquinoline moiety enhances its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the condensation of 2-morpholinoquinoline derivatives with thiazolidinone precursors under acidic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that compounds similar to this compound exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | E. coli |

| Compound B | 0.03 | S. aureus |

| Compound C | 0.06 | P. aeruginosa |

Anticancer Activity

Thiazolidinone derivatives have also been recognized for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways . In vitro studies have shown that this compound can effectively reduce cell viability in multiple cancer cell lines.

Case Study: Anticancer Effects on Cell Lines

In a study involving human breast cancer cells, treatment with (Z)-3-allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one resulted in a significant reduction in cell viability at concentrations as low as 5 µM . The compound induced apoptosis as evidenced by increased annexin V staining and activation of caspase pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolidinone core and the substituents on the quinoline ring can significantly affect biological activity. For example, introducing electron-withdrawing groups on the phenyl ring enhances antibacterial efficacy while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial activity |

| Alkyl substitutions on thiazolidinone | Enhanced cytotoxicity |

| Morpholino group presence | Improved solubility and bioavailability |

Q & A

Basic Research Questions

Q. What is the synthetic methodology for (Z)-3-allyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one?

- Answer : The compound is synthesized via a multi-step condensation reaction. A typical procedure involves:

Step 1 : Preparation of the quinoline precursor (e.g., 2-morpholinoquinoline-3-carbaldehyde) through nucleophilic substitution of morpholine onto a halogenated quinoline scaffold.

Step 2 : Condensation of the aldehyde with 3-allyl-2-thioxothiazolidin-4-one under basic conditions (e.g., sodium acetate in glacial acetic acid) at reflux (~7 hours).

Step 3 : Isolation via precipitation in ice-cold water, followed by purification via recrystallization (ethanol or DMF/EtOH mixtures) .

- Key Parameters : Reaction time, solvent polarity, and base selection critically influence stereochemical control (Z/E isomerism) .

Q. How is the stereochemical configuration (Z) confirmed for this compound?

- Answer : The (Z)-configuration is validated using:

NMR Spectroscopy : Observation of coupling constants (e.g., ) between the allyl group and the quinoline-methylene moiety.

IR Spectroscopy : Absorption bands for C=S (1150–1250 cm) and C=O (1650–1750 cm) confirm the thioxothiazolidinone core .

X-ray Crystallography (if available): Direct visualization of the spatial arrangement .

Q. What biological activities are associated with this compound?

- Answer : Thioxothiazolidinones are pharmacologically active scaffolds. Preliminary studies suggest:

- Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus) range from 8–32 µg/mL, linked to membrane disruption via thiol-group interactions .

- Anticancer Potential : IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via inhibition of tubulin polymerization or kinase pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized using green chemistry approaches?

- Answer : Solvent-free or catalyst-driven methods improve atom economy:

β-Cyclodextrin-SOH Catalyst : Enhances reaction efficiency (yield >85%) by stabilizing intermediates via host-guest interactions .

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining stereoselectivity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer : Focus on modular modifications:

Quinoline Substitution : Replace morpholino with piperazine or thiomorpholine to alter lipophilicity and target affinity.

Thiazolidinone Core : Modify the 3-allyl group to aryl or heteroaryl groups to probe steric and electronic effects.

Biological Assays : Compare IC values across analogs in kinase inhibition (e.g., CDK1/GSK3β) and apoptosis assays (e.g., caspase-3 activation) .

Q. What stability challenges arise during storage or biological testing?

- Answer : Key issues include:

Hydrolysis : The exocyclic methylene group is prone to oxidation; store under inert gas (N) at −20°C.

Photodegradation : Protect from light using amber vials.

Solubility : Use DMSO for in vitro assays, but confirm absence of precipitate via dynamic light scattering (DLS) .

Q. How to resolve contradictions in biological activity data across studies?

- Answer : Standardize protocols to minimize variability:

Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and serum content (e.g., 10% FBS).

Cell Line Authentication : Use STR profiling to confirm identity (e.g., MCF-7 vs. MDA-MB-231).

Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicate data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.